![molecular formula C18H18N2O2S B1226459 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide
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Overview
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of related quinoline derivatives have been explored in various studies. For instance, Aleksandrov et al. (2020) described the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to a series of derivatives through various reactions including nitration, sulfonation, and bromination, which are crucial in the development of diverse chemical structures for potential applications in scientific research (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimycobacterial Properties
The potential antimycobacterial properties of quinoline derivatives were investigated by Kantevari et al. (2011), who synthesized various pyridines and dihydro-6H-quinolin-5-ones showing promising antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Cytotoxic Activity
A study by Deady et al. (2003) reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed significant cytotoxic activity against various cancer cell lines. This highlights the potential of quinoline derivatives in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Catalytic Applications
The study by Wang, Shen, & Sun (2009) on nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives revealed their application in ethylene oligomerization, indicating the role of quinoline derivatives in catalytic processes (Wang, Shen, & Sun, 2009).
Antimicrobial Activity
Patel, Kumari, & Patel (2012) synthesized thiazolidinone derivatives of 1-methyl-1H-quinolin-2-one, which demonstrated significant antimicrobial activity. This shows the potential of quinoline derivatives in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
properties
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide |
---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2S/c1-11-8-14-10-13(17(21)20-15(14)9-12(11)2)5-6-19-18(22)16-4-3-7-23-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
UGPXTGBCBIMAAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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